5-HT2A vs. 5-HT2C Binding Selectivity: Pruvanserin Demonstrates 3,811-Fold Discrimination Versus 12-21-Fold for Pimavanserin and Eplivanserin
Pruvanserin displays a 5-HT2A/5-HT2C selectivity ratio of approximately 3,811-fold based on Ki values of 0.87 nM (5-HT2A) and 557 nM (5-HT2C) . In direct cross-study comparison, pimavanserin achieves only ~12-fold selectivity for 5-HT2A over 5-HT2C , while eplivanserin shows an intermediate ~21-fold preference (5-HT2A IC50 5.8 nM vs. 5-HT2C IC50 120 nM) . This represents a >300-fold greater selectivity window for pruvanserin over pimavanserin and >180-fold over eplivanserin.
| Evidence Dimension | 5-HT2A/5-HT2C binding selectivity ratio |
|---|---|
| Target Compound Data | Ki 5-HT2A: 0.87 nM; Ki 5-HT2C: 557 nM; ratio ≈ 3,811-fold |
| Comparator Or Baseline | Pimavanserin: ~12-fold selectivity; Eplivanserin: ~21-fold selectivity (IC50 5-HT2A: 5.8 nM; IC50 5-HT2C: 120 nM) |
| Quantified Difference | Pruvanserin selectivity exceeds pimavanserin by ~318-fold and eplivanserin by ~181-fold |
| Conditions | Pruvanserin: displacement of [125I]DOI from human recombinant receptors expressed in HEK293 cells ; pimavanserin and eplivanserin data from comparative literature compilation |
Why This Matters
This selectivity gap directly determines whether observed effects in behavioral or electrophysiological assays can be unambiguously attributed to 5-HT2A blockade versus confounding 5-HT2C engagement, making pruvanserin the superior tool for mechanistic deconvolution experiments.
